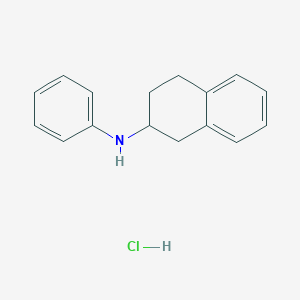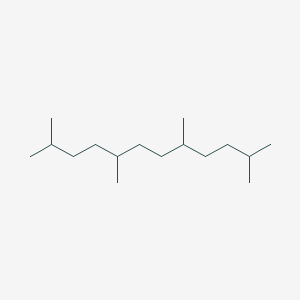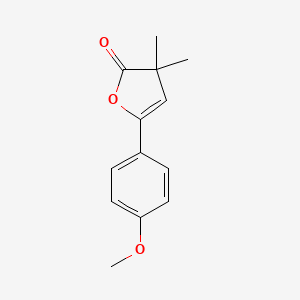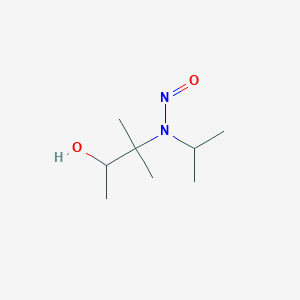
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is a chemical compound with a unique structure that includes both hydroxy and nitrous amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide typically involves the reaction of 3-hydroxy-2-methylbutan-2-ol with nitrous acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for its intended applications.
化学反応の分析
Types of Reactions
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrous amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrous amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: Shares the hydroxy and methyl groups but lacks the nitrous amide functionality.
3-Methylbutan-2-yl group: Similar alkyl structure but without the hydroxy and nitrous amide groups.
Uniqueness
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is unique due to the presence of both hydroxy and nitrous amide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
52135-59-8 |
|---|---|
分子式 |
C8H18N2O2 |
分子量 |
174.24 g/mol |
IUPAC名 |
N-(3-hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)10(9-12)8(4,5)7(3)11/h6-7,11H,1-5H3 |
InChIキー |
MKWSYWQILPWORA-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)(C)C(C)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647782.png)

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
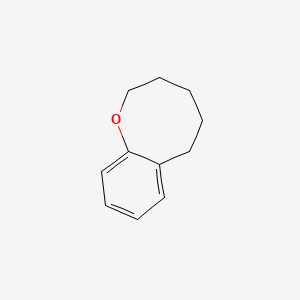
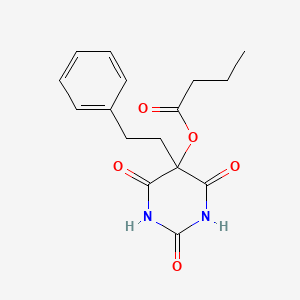
![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
